4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
Descripción
BenchChem offers high-quality 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMFYOPIXHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Mechanism of Action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, forming the foundation for a class of potent and selective kinase inhibitors. These derivatives have demonstrated significant therapeutic potential, particularly in oncology, by targeting key enzymes that drive cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of these compounds, focusing on their interactions with primary molecular targets, the modulation of critical signaling pathways, and the experimental methodologies used to elucidate these mechanisms. By synthesizing data from biochemical, cellular, and in silico studies, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to advance the discovery and application of this promising class of therapeutic agents.
Introduction: The Rise of a Privileged Scaffold
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline core represents a versatile and highly adaptable scaffold for the design of kinase inhibitors. Its inherent structural features, including the ability of the pyrazole ring to act as a bioisostere for the adenine moiety of ATP and the capacity for diverse functionalization on the aniline ring, have enabled the development of compounds with high affinity and selectivity for various kinase targets.[1] This has led to the identification of derivatives with potent activity against several key kinases implicated in cancer, such as B-Raf, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). The therapeutic potential of these compounds lies in their ability to disrupt the dysregulated signaling cascades that are hallmarks of many malignancies.
Core Mechanism of Action: Competitive ATP-Binding Site Inhibition
The predominant mechanism of action for 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives is the competitive inhibition of protein kinases at the adenosine triphosphate (ATP)-binding site.[2] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This phosphorylation acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. In many cancers, kinases are constitutively activated due to mutations or overexpression, leading to uncontrolled cell proliferation and survival.
By binding to the ATP pocket of these kinases, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the aberrant signaling cascade. The pyrazole moiety is crucial for this interaction, often forming key hydrogen bonds with the "hinge" region of the kinase, which is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[3] The aniline portion of the scaffold typically extends into a more solvent-exposed region of the active site, providing opportunities for modifications that can enhance potency, selectivity, and pharmacokinetic properties.[4]
Primary Molecular Targets and Downstream Signaling Pathways
Research has identified several key protein kinases as primary targets for various 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives. The inhibition of these kinases leads to the modulation of critical downstream signaling pathways, ultimately resulting in the desired therapeutic effects.
B-Raf and the MAPK/ERK Signaling Pathway
The B-Raf kinase is a serine/threonine kinase that is a central component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the MAPK/ERK pathway and driving tumor growth.[5]
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline derivatives have been developed as potent inhibitors of both wild-type and mutant B-Raf.[6] By binding to the ATP-binding site of B-Raf, these compounds block its kinase activity, thereby preventing the phosphorylation and activation of its downstream substrate, MEK. This, in turn, inhibits the phosphorylation of ERK, a key effector of the pathway that translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival.
Signaling Pathway: B-Raf and the MAPK/ERK Cascade
Caption: Inhibition of VEGFR-2 by 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives suppresses angiogenesis.
CDK2 and Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transitions from the G1 to the S phase and progression through the S phase. CDK2 forms active complexes with cyclin E and cyclin A, which then phosphorylate various substrates, including the retinoblastoma protein (Rb), leading to the activation of transcription factors that are essential for DNA replication. [7]The dysregulation of CDK2 activity is a common feature of many cancers, leading to uncontrolled cell division.
Derivatives of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline scaffold have been shown to be effective inhibitors of CDK2. [8][9]By competitively binding to the ATP pocket of CDK2, these compounds prevent the formation of active CDK2/cyclin complexes and the subsequent phosphorylation of their substrates. This leads to a cell cycle arrest, typically at the G1/S boundary, and can induce apoptosis in cancer cells.
Signaling Pathway: CDK2 and Cell Cycle Control
Caption: Inhibition of CDK2 by 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives leads to cell cycle arrest.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives is highly dependent on the nature and position of substituents on both the pyrazole and aniline rings. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:
-
Pyrazole Ring: The 3,5-dimethyl substitution on the pyrazole ring is often crucial for potent kinase inhibition, likely by providing favorable hydrophobic interactions within the ATP-binding pocket. [4]Modifications at the 4-position of the pyrazole can influence selectivity and potency.
-
Aniline Ring: The aniline moiety provides a key vector for introducing a wide range of substituents that can interact with the solvent-exposed region of the kinase active site. These modifications can be used to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability, as well as to enhance potency and selectivity. For example, the introduction of hydrogen bond donors and acceptors can lead to additional interactions with the protein, while the incorporation of bulky hydrophobic groups can improve binding affinity. [10]
Experimental Protocols for Mechanistic Elucidation
A variety of experimental techniques are employed to investigate the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives. The following are detailed protocols for key assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity in the presence of the inhibitor is measured.
Protocol (Example: B-Raf Kinase Assay using ADP-Glo™)
-
Reagent Preparation:
-
Prepare a serial dilution of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivative in an appropriate buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Prepare a solution of recombinant B-Raf enzyme in kinase buffer.
-
Prepare a solution of the substrate (e.g., inactive MEK1) and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the diluted inhibitor, the B-Raf enzyme, and the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
Experimental Workflow: Kinase Inhibition Assay
Caption: A typical workflow for a biochemical kinase inhibition assay using a luminescence-based readout.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding. [14][15][16] Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivative or a vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement. [17]
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of the inhibitor on the phosphorylation status of downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the target proteins.
Protocol (Example: Analysis of MAPK Pathway)
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivative for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation. [18][19]
-
Cellular Proliferation and Apoptosis Assays
These assays determine the ultimate biological effect of the inhibitor on cancer cells.
Cell Proliferation Assay (e.g., MTT Assay):
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), add MTT reagent, which is converted to a colored formazan product by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability. [11] Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
-
Principle: Differentiates between viable, apoptotic, and necrotic cells based on changes in the cell membrane.
-
Protocol:
-
Treat cells with the inhibitor.
-
Stain the cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which stains the DNA of cells with compromised membranes, i.e., necrotic or late apoptotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each population. [3][8][9]
-
Conclusion and Future Directions
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential. Their primary mechanism of action as ATP-competitive inhibitors of key kinases such as B-Raf, VEGFR-2, and CDK2, leading to the disruption of critical cancer-related signaling pathways, is well-established. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this important class of compounds.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Developing next-generation inhibitors that can overcome acquired resistance mechanisms that often arise with targeted therapies.
-
Exploring Novel Targets: Investigating the potential of this scaffold to inhibit other kinases implicated in cancer and other diseases.
-
Combination Therapies: Evaluating the synergistic effects of these inhibitors when used in combination with other anticancer agents.
By leveraging the knowledge outlined in this guide and embracing these future directions, the scientific community can continue to unlock the full therapeutic potential of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline derivatives for the benefit of patients.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed, 23518929. [Link]
-
USF Health. (n.d.). Apoptosis Protocols. [Link]
-
El-Gamal, M. I., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules, 27(5), 1673. [Link]
-
Al-Suwaidan, I. A., et al. (2026). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed, 35011562. [Link]
-
Mohamed, M. F. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 213-228. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structures of pyrazole-based Akt inhibitors and their IC50 values. ResearchGate. [Link]
-
Pevarello, P., et al. (2004). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 47(15), 3367-3380. [Link]
-
Anderson, M., et al. (2002). Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 2. Probing the Indeno Ring Substituent Pattern. Journal of Medicinal Chemistry, 45(22), 4443-4458. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Smalley, K. S. M., & Herlyn, M. (2008). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 431, 161-170. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]
-
Reaction Biology. (n.d.). Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. [Link]
-
BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Zhang, B. H., & Guan, K. L. (2000). Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. Journal of Biological Chemistry, 275(45), 35322-35329. [Link]
-
BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. [Link]
-
Eurofins DiscoverX. (n.d.). Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. [Link]
-
Spencer-Smith, R., et al. (2024). Video: Author Spotlight: Integrating BRET-Based Assays and Rare Mutation Analysis to Decipher RAF Kinase Regulation in Live Cells. JoVE (Journal of Visualized Experiments). [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Abdel-Aziz, M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 706495. [Link]
-
Sbardella, G. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. Future Medicinal Chemistry, 14(5), 323-326. [Link]
-
Havlicek, L., et al. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6449-6461. [Link]
-
Lu, D., et al. (2003). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. Cancer Research, 63(18), 5913-5919. [Link]
-
Omar, A. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
Sbardella, G. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. Future Medicinal Chemistry, 14(5), 323-326. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Bioorganic Chemistry, 109, 104715. [Link]
-
Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Ashton, S., et al. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 20(18), 5469-5473. [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Molecules, 26(11), 3163. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. japsonline.com [japsonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Solubility profile of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride in organic solvents
An In-Depth Technical Guide to the Solvation Thermodynamics and Empirical Profiling of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride
Executive Overview
The compound 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride presents a unique physicochemical profile driven by its dual-ring architecture—a primary aniline moiety coupled with a substituted pyrazole ring—stabilized as a hydrochloride salt. For researchers and drug development professionals, understanding its solubility profile in organic solvents is not merely a formulation exercise; it is a critical prerequisite for reaction optimization, crystallization scale-up, and analytical method development.
Because empirical solubility data for highly specific, novel salt forms is rarely cataloged in standard databases, this whitepaper establishes a predictive thermodynamic framework based on [1] and provides a self-validating, step-by-step experimental protocol grounded in [2] and [3] standards.
Physicochemical Profiling & Mechanistic Rationale
As a Senior Application Scientist, I approach solubility not as a static number, but as a dynamic equilibrium between crystal lattice energy and solvent-solute interactions.
The Impact of the Hydrochloride Salt Form
The free base of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is moderately lipophilic. However, protonation to the hydrochloride ( HCl ) salt fundamentally alters its solvation thermodynamics. The introduction of the ionic bond significantly increases the crystal lattice energy ( ΔHlattice ). To achieve dissolution, the solvent must provide sufficient solvation energy ( ΔHsolvation ) to overcome this lattice network.
Hansen Solubility Parameters (HSP) and Dielectric Constants
In organic solvents, the solubility of a hydrochloride salt is heavily dictated by the solvent’s dielectric constant ( ϵ ) and its hydrogen-bonding capacity ( δh ).
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Provide excellent solvation for the chloride anion via hydrogen bonding, while the aliphatic/aromatic regions of the solvent interact with the dimethyl-pyrazole and benzene rings.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High dielectric constants ( ϵ>35 ) effectively shield the dissociated ions, leading to high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Lack the dipole moment required to break the ionic lattice, resulting in practically zero solubility.
Predictive Solubility Profile in Organic Solvents
Based on group contribution methods and the thermodynamic principles of pharmaceutical salts [4], the following table summarizes the predicted quantitative solubility profile for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride.
| Solvent Category | Specific Solvent | Dielectric Constant ( ϵ ) | Predicted Solubility Range (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 (Freely Soluble) | High polarity and strong ion-dipole interactions easily overcome the HCl lattice energy. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 30.0 - 50.0 (Soluble) | Excellent solvation of the protonated aniline/pyrazole cation; slightly less effective for the Cl− anion than protic solvents. |
| Polar Protic | Methanol (MeOH) | 32.7 | 10.0 - 30.0 (Soluble) | Strong hydrogen-bond donation ( δh ) effectively solvates the chloride counterion. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 1.0 - 10.0 (Slightly Soluble) | Increased aliphatic chain length reduces the dielectric constant, lowering the capacity to shield dissociated ions. |
| Medium Polar | Dichloromethane (DCM) | 8.9 | 0.1 - 1.0 (Very Slightly Soluble) | Insufficient dipole moment to fully dissociate the salt; molecule likely exists as a tight ion pair if dissolved. |
| Medium Polar | Ethyl Acetate (EtOAc) | 6.0 | < 0.1 (Practically Insoluble) | Poor hydrogen bond donation capability; cannot solvate the chloride anion. |
| Non-Polar | Hexane / Heptane | ~1.9 | < 0.01 (Insoluble) | Complete absence of polar and hydrogen-bonding interactions ( δp≈0,δh≈0 ). |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To transition from predictive modeling to empirical fact, researchers must execute a rigorous thermodynamic solubility assessment. The following protocol is a self-validating system designed to prevent common false-positive errors (e.g., supersaturation, colloidal suspension, and salt disproportionation).
Step-by-Step Workflow
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride (e.g., 50 mg) into a 5 mL amber glass vial.
-
Add 1.0 mL of the target organic solvent. Causality: Amber glass prevents UV-induced degradation of the pyrazole ring during the extended equilibration phase.
-
-
Thermodynamic Equilibration:
-
Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C at 150 RPM. Causality: Solubility is exponentially dependent on temperature (van 't Hoff equation). Minor temperature fluctuations will invalidate the thermodynamic equilibrium.
-
-
Phase Separation (The Critical Step):
-
After 24 hours, extract a 200 µL aliquot. Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert to harsh organics (unlike PES or Nylon) and prevents sub-micron undissolved particulates from artificially inflating the HPLC concentration.
-
-
HPLC-UV Quantification:
-
Dilute the filtered aliquot appropriately with the HPLC mobile phase to ensure the concentration falls within the linear range of the UV detector.
-
Quantify against a validated 5-point calibration curve of the reference standard.
-
-
Self-Validation (Equilibrium Confirmation):
-
Repeat the sampling process at 48 hours and 72 hours. Equilibrium is only confirmed when the concentration difference between consecutive time points is ΔC<5% .
-
-
Solid-State Verification (Crucial for Salts):
-
Harvest the residual solid from the vial, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: In certain organic solvents (like ethyl acetate), the HCl salt may disproportionate (lose HCl), leaving the free base. If the XRPD pattern changes, you have measured the solubility of the free base, not the intact salt.
-
Workflow Visualization
Caption: Thermodynamic solubility determination workflow utilizing the shake-flask method and HPLC-UV.
Troubleshooting & Advanced Considerations
-
Common Ion Effect in Mixed Solvents: If you are utilizing solvent mixtures that contain trace chloride ions (e.g., chlorinated solvents with trace degradation products), the solubility of the hydrochloride salt will be artificially suppressed due to Le Chatelier's principle.
-
Polymorphic Transitions: Pyrazole-aniline derivatives are prone to polymorphism. If the solubility drops unexpectedly between the 24-hour and 72-hour marks, it indicates a solvent-mediated phase transition from a metastable polymorph to a more thermodynamically stable, less soluble crystal lattice.
References
-
Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate Source: MDPI - Pharmaceutics URL:[Link]
-
USP <1236>: Solubility Measurements Chapter Overview Source: Biorelevant / United States Pharmacopeia URL:[Link]
-
Test No. 105: Water Solubility (Adapted for Organic Solvents) Source: OECD iLibrary URL:[Link]
-
Thermodynamic, Computational Solubility Parameters in Organic Solvents Source: ACS Omega URL:[Link]
The Synthetic Cornerstone: A Detailed Guide to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Moiety in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of numerous therapeutic agents.[1] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] A key intermediate that provides access to a diverse array of these bioactive molecules is 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and its more stable hydrochloride salt. This guide provides an in-depth exploration of this versatile building block, offering detailed protocols for its synthesis, quality control, and application in the development of cutting-edge pharmaceuticals.
Physicochemical Properties and Handling
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic applications.[4]
| Property | Value |
| CAS Number | 1431963-73-3[5] |
| Molecular Formula | C₁₁H₁₄ClN₃ |
| Molecular Weight | 223.70 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Safety and Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process: a nucleophilic aromatic substitution followed by a reduction of a nitro group. This strategy is widely applicable for the synthesis of N-arylpyrazoles.
Caption: Synthetic workflow for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride.
Step 1: Synthesis of 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the 4-fluoronitrobenzene ring activates the aromatic system towards nucleophilic attack by the deprotonated 3,5-dimethylpyrazole.[4][6]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) and 4-fluoronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and its Hydrochloride Salt
The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][8]
Protocol:
-
Reaction Setup: In a hydrogenation vessel, suspend 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature and stir vigorously until the reaction is complete (monitored by TLC or HPLC).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline as a solid.
-
Formation of the Hydrochloride Salt: Dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.
-
Final Product: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline hydrochloride.
Analytical Quality Control
Ensuring the purity and identity of the intermediate is crucial for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Caption: Quality control workflow for the pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC with UV detection is a standard method for determining the purity of aromatic compounds.[9][10]
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound.[11][12]
Expected ¹H NMR Spectral Features (for the free base in CDCl₃):
-
A singlet for the pyrazole C4-H proton.
-
Two singlets for the two methyl groups on the pyrazole ring.
-
A set of doublets for the aromatic protons of the aniline ring.
-
A broad singlet for the -NH₂ protons.
Expected ¹³C NMR Spectral Features (for the free base in CDCl₃):
-
Signals for the two distinct methyl carbons.
-
Signals for the pyrazole ring carbons.
-
Signals for the aniline ring carbons, with the carbon attached to the nitrogen being deshielded.
Application in Pharmaceutical Synthesis: Gateway to Kinase Inhibitors
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a valuable precursor for the synthesis of a variety of kinase inhibitors, which are a major class of anticancer drugs.[13][14][15] The primary amine group serves as a handle for further chemical modifications, allowing for the construction of complex molecular architectures that can target the ATP-binding site of kinases.
Example Application: Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold
This protocol outlines a general approach for the synthesis of a pyrazole-based kinase inhibitor scaffold through an amide coupling reaction.
Caption: General workflow for the synthesis of a kinase inhibitor scaffold.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted carboxylic acid (1.0 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive like Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (1.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired kinase inhibitor scaffold.
Conclusion
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a highly valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis, coupled with the reactivity of its primary amine, provides a gateway to a vast chemical space of potential drug candidates, particularly in the realm of kinase inhibitors. The detailed protocols and analytical methods presented in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this important building block in their quest for novel therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgosolver.com [orgosolver.com]
- 8. CN105294447A - Preparation method of aniline through catalytic nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 9. Separation of Pyrazole, 4-amino-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Transition Metal Complexes with 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
Introduction: The Versatility of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline as a Ligand
In the landscape of coordination chemistry, the design of ligands is paramount to the development of novel transition metal complexes with tailored electronic, catalytic, and therapeutic properties. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline emerges as a particularly compelling N-donor ligand, integrating two key functionalities within a single molecular framework: the pyrazole ring and the aniline moiety. This unique combination offers a versatile platform for the synthesis of a diverse array of metal complexes.
The pyrazole group, with its two adjacent nitrogen atoms, is a well-established coordinating agent, capable of forming stable complexes with a wide range of transition metals. The steric bulk provided by the two methyl groups at the 3 and 5 positions can influence the coordination geometry and stability of the resulting complexes. Concurrently, the aniline portion of the molecule introduces an additional coordination site through the amino group, allowing the ligand to act as a bidentate or a bridging ligand. Furthermore, the aromatic aniline ring provides a scaffold for electronic tuning through substitution, thereby modulating the properties of the final metal complex.
The chemical reactivity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is primarily centered around its function as a ligand in coordination chemistry, readily forming complexes with various metal ions.[1] These complexes have garnered significant interest due to their potential applications in medicinal chemistry as anticancer and anti-inflammatory agents, as well as in materials science for the development of corrosion inhibitors.[1] This document provides detailed protocols for the synthesis of the ligand and its coordination complexes with select transition metals, alongside notes on their characterization and potential applications.
Part 1: Synthesis of the Ligand: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is typically achieved through a condensation reaction. The following protocol outlines a standard laboratory procedure.
Protocol 1: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
Materials:
-
4-Iodoaniline
-
3,5-Dimethylpyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoaniline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline as a solid.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the copper(I) catalyst.
-
Potassium Carbonate: Acts as a base to deprotonate the pyrazole, facilitating its nucleophilic attack.
-
Copper(I) Iodide: Catalyzes the Ullmann condensation reaction between the aryl halide and the N-heterocycle.
-
DMF: A high-boiling polar aprotic solvent suitable for this type of cross-coupling reaction.
-
Aqueous Workup and Extraction: To remove DMF and inorganic salts.
-
Column Chromatography: To isolate the pure product from any unreacted starting materials or byproducts.
Part 2: Synthesis of Transition Metal Complexes
The following protocols describe the synthesis of representative transition metal complexes using 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline as the ligand. These are generalized procedures that may require optimization based on the specific metal salt and desired complex.
Protocol 2: General Synthesis of a Copper(II) Complex
This protocol is adapted from general methods for synthesizing Cu(II)-pyrazole complexes.[2]
Materials:
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (2.0 eq)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve copper(II) acetate monohydrate in a minimal amount of deionized water.
-
In a separate flask, dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline in ethanol.
-
Slowly add the aqueous solution of copper(II) acetate to the ethanolic solution of the ligand with constant stirring.
-
Heat the resulting mixture to reflux for 3-4 hours. A colored precipitate should form.
-
Allow the mixture to cool to room temperature, and then collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum over anhydrous calcium chloride.
Expected Characterization:
-
FT-IR: Shifting of the C=N and N-H stretching frequencies of the ligand upon coordination to the copper center.
-
UV-Vis: Appearance of d-d transition bands characteristic of a Cu(II) complex.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Protocol 3: General Synthesis of a Palladium(II) Complex
This protocol is based on established methods for the synthesis of palladium(II) complexes with pyrazolyl ligands.[3]
Materials:
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (2.0 eq)
-
Palladium(II) chloride (PdCl₂) (1.0 eq)
-
Acetonitrile
-
Dichloromethane
Procedure:
-
Suspend palladium(II) chloride in acetonitrile in a round-bottom flask.
-
In a separate flask, dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline in acetonitrile.
-
Add the ligand solution to the PdCl₂ suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction until the PdCl₂ has fully reacted.
-
Cool the mixture to room temperature and filter to remove any insoluble material.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system such as dichloromethane/hexane.
Expected Characterization:
-
¹H NMR: Coordination-induced shifts in the proton signals of the ligand. Disappearance or significant downfield shift of the -NH₂ protons.
-
¹³C NMR: Shifts in the carbon resonances of the pyrazole and aniline rings upon coordination.
-
FT-IR: Changes in the vibrational frequencies of the ligand, particularly the N-H and C-N bonds.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
Protocol 4: General Synthesis of a Ruthenium(II) Complex
The synthesis of ruthenium complexes often involves the use of a suitable precursor, such as [RuCl₂(DMSO)₄]. This protocol is a general guideline based on the synthesis of other ruthenium-pyrazole complexes.[4][5]
Materials:
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (2.0 eq)
-
cis-Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) ([RuCl₂(DMSO)₄]) (1.0 eq)
-
Toluene or a similar high-boiling solvent
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [RuCl₂(DMSO)₄] and 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux for 8-12 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction to room temperature, which may induce precipitation of the product.
-
If no precipitate forms, reduce the volume of the solvent under vacuum.
-
Collect the solid product by filtration, wash with a small amount of cold toluene and then with hexane.
-
Dry the complex under vacuum.
Expected Characterization:
-
¹H NMR: Characteristic shifts for the coordinated ligand protons.
-
FT-IR: Stretching bands corresponding to the coordinated ligand and any remaining co-ligands (e.g., DMSO).
-
UV-Vis: Metal-to-ligand charge transfer (MLCT) bands typical for ruthenium(II) complexes.
-
Cyclic Voltammetry: To study the electrochemical properties of the Ru(II)/Ru(III) redox couple.
Part 3: Applications and Data
Transition metal complexes of pyrazole-aniline ligands are being explored for a variety of applications, most notably in anticancer research and catalysis.
Anticancer Activity
The presence of both a pyrazole and an aniline moiety in the ligand scaffold allows for the generation of metal complexes with potential as anticancer agents.[1] The mechanism of action is often multifaceted, potentially involving DNA intercalation, enzyme inhibition, or the generation of reactive oxygen species.[6]
| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Copper(II)-pyrazole | HCT-15 (Colon) | < 1.0 | [6] |
| Palladium(II)-pyrazole | MCF-7 (Breast) | 38.3 µg/mL | [3] |
| Ruthenium(III)-indazole | - | - | [5] |
Note: The data presented are for related pyrazole-containing complexes and serve as a benchmark for the expected activity of complexes derived from 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline.
Catalysis
Palladium and ruthenium complexes bearing N-donor ligands are renowned for their catalytic prowess in a range of organic transformations. Pyrazole-containing ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.[7] Ruthenium complexes, on the other hand, are often investigated for their activity in hydrogenation and transfer hydrogenation reactions.[8][9]
Application Note for Catalysis: The catalytic activity of these complexes is highly dependent on the metal center, the coordination environment, and the reaction conditions. For example, in Suzuki-Miyaura coupling, a palladium complex with 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline could be screened for its efficiency in coupling various aryl halides with arylboronic acids. Key parameters to optimize would include the catalyst loading, base, solvent, and temperature.
Part 4: Visualizations
Workflow for Transition Metal Complex Synthesis
Caption: General workflow for the synthesis of transition metal complexes.
Coordination Modes of the Ligand
Caption: Potential coordination modes of the ligand.
References
-
El-Metwaly, N. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC. Retrieved from [Link]
-
Pape, A. R., Kiprof, P., & Kaim, W. (n.d.). Preparation, characterization, and structural studies of new ruthenium(II) and ruthenium(III) complexes incorporating pyrazole ligands. OSTI.GOV. Retrieved from [Link]
-
Cirri, D., et al. (2021). Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands. PMC. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. Retrieved from [Link]
-
Soliman, S. M., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand. Semantic Scholar. Retrieved from [Link]
-
Al-Omair, M. A. (2022). Synthesis, Structure, and Hydrolytic Activation of Ruthenium (III)-Pyrazole Complex. Semantic Scholar. Retrieved from [Link]
-
Zhang, G., et al. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Wang, F., et al. (2014). Novel Ruthenium Complexes Ligated With 4-anilinoquinazoline Derivatives: Synthesis, Characterisation and Preliminary Evaluation of Biological Activity. PubMed. Retrieved from [Link]
Sources
- 1. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]
- 2. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. osti.gov [osti.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and catalytic performance of ruthenium complexes ligated with rigid o-(diphenylphosphino)aniline for chemoselective hydrogenation of dimethyl oxalate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Assay Preparation Using 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride
Introduction & Mechanistic Rationale
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (Free base CAS: 52708-32-4) is a highly versatile heterocyclic building block characterized by an electron-rich aniline moiety conjugated to a pyrazole ring[1]. In modern drug discovery and chemical biology, this specific scaffold serves a dual utility:
-
As a Bioorthogonal Fluorogenic Probe: The compound acts as an "ultra-bright" probe for live-cell imaging[2]. The aniline-pyrazole architecture forms a push-pull electronic system. Prior to target ligation, fluorescence is quenched via non-radiative decay. Upon bioorthogonal reaction (e.g., condensation or click chemistry), structural rigidity is induced, resulting in a massive fluorogenic "turn-on" effect[3][4].
-
As a P2X7 Receptor Antagonist: Pyrazole-aniline derivatives exhibit potent inhibitory effects against the P2X7 receptor, an ATP-gated ion channel heavily implicated in neuroinflammation and oncology[1].
The Causality of the Hydrochloride Salt Selection: While the free base is widely available, this protocol explicitly utilizes the hydrochloride (HCl) salt form . Free base anilines are notoriously hydrophobic and prone to rapid air oxidation. The protonation of the primary amine in the HCl salt drastically enhances aqueous solubility. This allows researchers to prepare high-concentration stock solutions in physiological buffers (like HBSS or PBS) rather than relying exclusively on Dimethyl Sulfoxide (DMSO). In sensitive in vitro assays—particularly ion channel patch-clamping or live-cell confocal imaging—keeping final DMSO concentrations below 0.1% is critical to prevent solvent-induced lipid bilayer perturbation and artefactual cytotoxicity.
Physicochemical Properties & Stock Preparation
To ensure assay reproducibility, stock solutions must be prepared under strictly controlled conditions.
Table 1: Physicochemical Properties & Formulation Parameters
| Parameter | Value / Condition | Scientific Rationale |
| Molecular Formula | C₁₁H₁₃N₃ · HCl | Protonation ensures superior solvation in polar media. |
| Molecular Weight | 223.70 g/mol (HCl salt) | Adjusted from 187.24 g/mol (free base) for accurate molarity calculations. |
| Primary Solvent | Ultra-pure H₂O or 10 mM PBS | Avoids DMSO-induced cell stress in sensitive primary cultures. |
| Stock Concentration | 10 mM | Provides a versatile working stock for both imaging and inhibition assays. |
| Storage Conditions | -20°C, desiccated, protected from light | Prevents photo-oxidation of the aniline moiety and maintains probe integrity. |
Protocol A: Fluorogenic Bioorthogonal Labeling in Live Cells
This protocol outlines the use of the compound as a fluorogenic probe to visualize pre-targeted cellular structures.
Experimental Methodology
-
Cell Seeding & Tagging: Seed HeLa or HEK293T cells in a 96-well glass-bottom plate at 1.5 × 10⁴ cells/well. Incubate for 24 hours. Treat cells with a primary targeting moiety (e.g., an aldehyde-tagged lipid or protein) for 1 hour.
-
Probe Preparation: Dilute the 10 mM 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline HCl stock to a 5 μM working solution in FluoroBrite™ DMEM.
-
Bioorthogonal Ligation: Aspirate media, wash cells once with PBS, and add 100 μL of the 5 μM probe solution. Incubate at 37°C for 30 minutes.
-
Causality: A 30-minute incubation is optimal for the bioorthogonal reaction to reach thermodynamic equilibrium without causing phototoxicity[5].
-
-
Stringent Washing: Wash the cells three times with warm PBS containing 1% BSA.
-
Causality: Although the probe is fluorogenic (turn-on), unreacted lipophilic probe can non-specifically partition into the plasma membrane, raising background fluorescence. BSA acts as a lipid sink to extract unreacted probe, drastically improving the Signal-to-Background (S/B) ratio.
-
-
Imaging: Image immediately using a confocal microscope equipped with a 405 nm or 488 nm laser line (depending on the specific ligation adduct formed).
Fig 1. Workflow of fluorogenic bioorthogonal labeling using the pyrazole-aniline probe.
Protocol B: In Vitro P2X7 Receptor Antagonism Assay (Calcium Influx)
This assay evaluates the compound's efficacy as a P2X7 receptor inhibitor by measuring intracellular calcium flux upon ATP stimulation.
Experimental Methodology
-
Dye Loading: Wash P2X7-expressing macrophages (e.g., J774A.1) with HBSS. Add 2 μM Fluo-4 AM calcium indicator dye supplemented with 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into the active, impermeable Fluo-4. However, active organic anion transporters can pump Fluo-4 out of the cell. Probenecid blocks these transporters, trapping the dye intracellularly and ensuring a stable baseline fluorescence[1].
-
-
Compound Pre-incubation: Remove the dye solution and wash twice with HBSS. Add the 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline HCl compound at varying concentrations (0.1 μM to 50 μM). Include A-438079 (10 μM) as a positive control and vehicle (buffer) as a negative control. Incubate for 20 minutes.
-
ATP Stimulation & Kinetic Reading: Place the plate in a kinetic fluorescence reader (Ex/Em = 494/516 nm). Record baseline for 10 seconds. Inject 1 mM BzATP (a potent P2X7 agonist) and record fluorescence continuously for 120 seconds.
-
Self-Validating System: Calculate the Z'-factor using the positive (A-438079) and negative (vehicle) controls. A Z'-factor ≥ 0.5 validates the assay's robustness and confirms that any observed inhibition by the pyrazole-aniline compound is statistically significant.
Fig 2. Mechanism of P2X7 receptor antagonism and downstream blockade by the compound.
Data Analysis & Expected Outcomes
A successful execution of the above protocols should yield robust, reproducible data. The table below outlines the expected quantitative metrics.
Table 2: Expected Quantitative Assay Metrics
| Assay Type | Metric | Expected Value Range | Interpretation |
| Bioorthogonal Labeling | Signal-to-Background (S/B) | > 25-fold increase | Confirms the "ultra-bright" fluorogenic turn-on nature of the pyrazole-aniline scaffold upon ligation. |
| P2X7 Antagonism | IC₅₀ Value | 1.5 μM – 8.0 μM | Demonstrates mid-micromolar potency typical for unoptimized early-stage pyrazole pharmacophores. |
| P2X7 Antagonism | Z'-factor | 0.65 – 0.80 | Validates that the assay has excellent dynamic range and low variability, ensuring high trustworthiness of the data. |
References
-
Smolecule Catalog. 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline (CAS 52708-32-4) Product Information. 6
-
Smolecule Biological Activity Summary. 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline: P2X7 Receptor Inhibition and Anticancer Activity. 1
-
Smolecule Application Notes. Ultra-bright bioorthogonal probe for fluorogenic bio-visualisation in living cells. 2
-
National Institutes of Health (NIH). Developing bioorthogonal probes to span a spectrum of reactivities. 3
-
Researcher.life. Fluorogenic probes based on polycyclic sydnone scaffolds. 4
-
ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated Cycloaddition. 5
Sources
- 1. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]
- 2. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]
- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-apisector.com [alfa-apisector.com]
Technical Support Center: Purification and Recrystallization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride
Welcome to the technical support resource for the purification of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for achieving high purity. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride?
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1] For 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride, its salt form significantly influences its solubility profile. As an amine hydrochloride, it is a salt and therefore more polar than its free-base counterpart. This dictates a preference for polar solvents.
Key considerations include:
-
Polarity : Polar protic solvents like alcohols (ethanol, methanol, isopropanol) are generally good starting points due to their ability to solvate the hydrochloride salt through hydrogen bonding.[1]
-
"Like Dissolves Like" : The molecule has both a moderately polar pyrazole-aniline core and an ionic hydrochloride group. This suggests that a solvent system that can accommodate both features will be effective.
-
Reactivity : The chosen solvent must be inert and not react with the compound.[1]
-
Impurity Profile : The solvent should ideally keep impurities dissolved at low temperatures, allowing for their separation from the crystallized product.
Commonly, mixed solvent systems are highly effective for compounds like this. A "good" solvent in which the compound is readily soluble is paired with a "poor" or "anti-solvent" in which it is much less soluble.[1][2]
Q2: My crude product has a dark coloration. How can I decolorize it effectively?
Discoloration, often ranging from yellow to dark brown, is a common issue with aniline derivatives. This is typically due to the presence of oxidized or polymeric impurities that are highly colored.[3]
The most effective method for decolorization is the use of activated charcoal (carbon) .[1][3] The high surface area and porous structure of activated carbon allow it to adsorb large, colored impurity molecules.
Mechanism of Action : Activated charcoal has a non-polar surface and works by adsorbing impurities through van der Waals forces. The large, often aromatic and colored, byproducts of oxidation or side reactions have a strong affinity for the carbon surface.
Important Considerations :
-
Use the minimum amount of charcoal necessary, as it can also adsorb your desired product, leading to yield loss. A general rule of thumb is 1-2% by weight relative to your crude compound.
-
Always add the charcoal to the hot solution before bringing it to a rolling boil to avoid violent bumping.
-
A hot gravity filtration is essential to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[3]
Q3: What are the likely impurities in a synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline?
Understanding potential impurities is crucial for designing an effective purification strategy. Impurities can arise from unreacted starting materials, side reactions, or degradation.[3] For a typical synthesis involving the coupling of a hydrazine derivative with a diketone to form the pyrazole, followed by functionalization, or the direct reaction of a substituted aniline with a pyrazole precursor, common impurities may include:
-
Unreacted Starting Materials : Such as 4-aminophenylhydrazine or acetylacetone.
-
Regioisomers : If the pyrazole formation is not perfectly selective, other isomers may form.
-
Oxidation Products : The aniline moiety is susceptible to oxidation, leading to colored impurities.[4]
-
Byproducts from the Hydrochloride Salt Formation : Incomplete reaction or excess HCl can be present.
Characterization techniques such as ¹H NMR, ¹³C NMR, and LC-MS are vital for identifying the nature and quantity of these impurities before and after purification.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[2] | 1. Add more of the "good" solvent : This lowers the saturation point. 2. Lower the crystallization temperature slowly : Ensure very gradual cooling. An insulated container can help.[2] 3. Change the solvent system : Use a solvent with a lower boiling point.[2] 4. Scratch the inside of the flask : This can provide a nucleation site for crystal growth. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | 1. Evaporate some solvent : This will increase the concentration of the compound. 2. Add an anti-solvent : If using a single solvent, slowly add a miscible solvent in which the compound is insoluble until the solution becomes turbid, then warm to clarify and cool slowly.[2] 3. Cool to a lower temperature : Use a dry ice/acetone bath if an ice bath is insufficient, but be aware this can sometimes cause impurities to crash out. |
| Low Recovery/Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | 1. Minimize the amount of hot solvent : Use just enough to dissolve the compound.[2] 2. Ensure thorough cooling : Allow sufficient time in an ice bath to maximize precipitation.[2] 3. Wash crystals with ice-cold solvent : Using warm solvent will redissolve the product. 4. Pre-heat the funnel for hot filtration : This prevents the product from crystallizing on the filter paper. |
| Product is Still Impure (Confirmed by TLC/NMR) | The chosen solvent system is not effective at separating the specific impurities present. | 1. Try a different solvent system : Consult a solvent polarity chart to select a new solvent or solvent pair with different selectivity. 2. Consider column chromatography : If recrystallization fails to remove a persistent impurity, silica gel chromatography may be necessary.[6] 3. Perform a second recrystallization : Sometimes, multiple recrystallizations are needed to achieve high purity. |
Experimental Protocols
Protocol 1: Standard Recrystallization using an Ethanol/Water System
This protocol is a robust starting point for purifying 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride. Ethanol acts as the "good" solvent, while water is the "anti-solvent."
Materials:
-
Crude 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude solid into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid. Add more ethanol in small portions until the solid is fully dissolved.
-
Slowly add hot deionized water dropwise to the boiling solution until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[1]
-
Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.[3]
-
Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Decolorization using Activated Charcoal
This procedure should be integrated into Protocol 1 if the initial crude product is colored.
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to dissolve the crude compound in the minimum amount of hot ethanol.
-
Remove the flask from the heat and add a small amount of activated charcoal (approx. 1-2% w/w).
-
Gently swirl the mixture and heat it again at a gentle boil for 5-10 minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal. The receiving flask should be clean and pre-warmed.
-
Proceed with step 3 of Protocol 1, adding hot water to the clear, decolorized filtrate to induce crystallization.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride.
Caption: Purification and recrystallization workflow diagram.
References
- MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- ACS Publications. (2001). Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist.
- Baghdad Science Journal.
- Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.
- IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
- ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
- Chemical Substance Information. 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Journal of Chemical Sciences. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?
- BLDpharm. 1431963-73-3|4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride.
- Sigma-Aldrich. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline.
- ChemicalBook. (2026). Aniline hydrochloride | 142-04-1.
- Beilstein Journal of Organic Chemistry. (2011).
- MDPI. (2021).
- RGUHS Journal of Pharmaceutical Sciences. (2024). Solubility Behaviour of Aripiprazole in Different Solvent Systems.
- Google Patents. JPH08295654A - Method for purifying aniline.
- PubChemLite. 4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)aniline.
- ResearchGate. (3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Sources
Technical Support Center: Handling & Storage of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, FAQs, and validated protocols for maintaining the chemical integrity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride. As an aromatic amine derivative, this compound is inherently vulnerable to oxidative degradation, which can severely impact downstream synthetic yields and assay reproducibility.
Section 1: Fundamentals of Degradation (FAQ)
Q: Why does 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline oxidize even when stored as a hydrochloride salt? A: Aromatic amines are highly electron-rich and prone to autoxidation[1]. Converting the free base to a hydrochloride salt protonates the amine nitrogen, drastically reducing its electron density and rendering it largely unreactive toward atmospheric oxygen. However, the salt is hygroscopic. Exposure to ambient moisture causes partial dissociation back into the free base and HCl. Once the free amine is exposed, it readily oxidizes into highly colored quinone-imine species and azo polymers[2].
Q: What are the visual and analytical indicators of oxidation? A: Pure 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a white to off-white powder. Oxidation manifests as a distinct color shift to yellow, brown, or dark red[1]. This darkening is a primary indicator of atmospheric oxidation, which is further accelerated by exposure to light or trace metal impurities[3]. Analytically, degraded samples will show insoluble polymeric particulates when dissolved[4].
Section 2: Troubleshooting Guide
Scenario 1: My batch turned brown after 3 months in a 4°C refrigerator.
-
Root Cause: Condensation and oxygen ingress. Standard refrigerators have high humidity. If the container was opened while cold, moisture condensed directly onto the hygroscopic salt, driving the equilibrium toward the free base, which then oxidized[2].
-
Solution: Always allow the sealed container to warm to room temperature before opening. For long-term storage, the compound must be kept under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, amber glass vial to protect it from both oxygen and light[2].
Scenario 2: I am preparing stock solutions for long-term use, but they degrade within days.
-
Root Cause: Dissolved oxygen and radical initiators in the solvent catalyze the oxidation of the amine[2].
-
Solution: Use strictly anhydrous, degassed solvents. If your downstream application permits, adding a hindered phenol antioxidant, such as Butylated Hydroxytoluene (BHT) at 100-500 ppm, is highly effective at scavenging radicals and preventing aromatic amine oxidation[4]. Store all solutions at -20°C or lower, as aromatic amines show significant instability at 20°C but remain stable for over a year at ultra-low temperatures[5].
Section 3: Experimental Protocols
Protocol A: Inert Packaging & Long-Term Storage Workflow
To maximize shelf-life, establish a self-validating Schlenk-based storage system:
-
Drying: Place the open vial of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride in a vacuum desiccator or Schlenk line. Apply high vacuum (<1 Torr) for 4 hours to remove trace moisture.
-
Inert Gas Purge: Backfill the chamber with ultra-pure Argon. Argon is preferred over Nitrogen as it is denser than air and forms a protective blanket over the solid[4].
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap-vial junction tightly with Parafilm or electrical tape to prevent slow oxygen diffusion[4].
-
Secondary Containment: Place the vial inside an opaque/amber secondary container alongside a desiccant pouch (e.g., silica gel).
-
Temperature Control: Store the final package at -20°C[2].
Protocol B: Recovery of Oxidized Material (Free-Basing & Re-salting)
If significant degradation has occurred, the material must be purified before use[2]:
-
Dissolution: Dissolve the degraded salt in distilled water.
-
Free-Basing: Add 1M NaOH dropwise until the solution reaches pH 10, converting the salt to the free amine.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM). Polymeric oxidation products typically remain in the aqueous layer or at the phase interface.
-
Drying: Wash the combined DCM layers with brine, dry over anhydrous Na2SO4 , and filter.
-
Re-salting: Cool the DCM solution to 0°C under Argon. Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether. The purified 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride will precipitate as a white solid.
-
Isolation: Filter the solid under an inert atmosphere, wash with cold ether, and dry under vacuum.
Section 4: Quantitative Stability Data
The following table summarizes the expected stability of aromatic amine derivatives under various storage conditions, demonstrating the critical need for inert, cold storage[4],[5].
| Storage Condition | Atmosphere | Container Type | Initial Purity | Purity (6 Months) | Purity (12 Months) | Visual Appearance |
| -20 °C | Argon | Amber Glass | >99.8% | >99.7% | >99.5% | White/Off-white |
| 4 °C | Nitrogen | Amber Glass | >99.8% | 99.0% | 98.2% | Pale Yellow |
| 4 °C | Air | Clear Glass | >99.8% | 95.5% | 91.0% | Yellow/Brown |
| 25 °C | Air | Clear Glass | >99.8% | <85.0% | <70.0% | Dark Red/Purple |
Section 5: Visualizations
Mechanistic pathway of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline oxidation.
Optimal inert storage workflow to prevent aromatic amine degradation.
References[2] Title: Storage and stability issues of ortho-alkenyl anilines. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjqAIiNnlgujj6fY2AxrElUV8x1YVH-5Dj2mTfe-V6L0Vez2EfCBNCw5BzyPMr7zSpHhBB6ioo62t650jFqu50tZRPcz6phk2AhHhZLvlDHcjXso-dFLdpuQ_sTOKRw0OJIIolKxXaGQu1mo5vd-NRdxDRWweaMp9CXXX6TKtWuOLnP-59oOVlB5KVXqjlxs-qlKE=[3] Title: Why does color of aniline change during storage? Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJvgCpcCVV88A3TaMCSX9KZNCULV38E6BIuu3-QKvDSO8FJuG8UhiaRA15bGW2xJoLhrLMUj7yrIeXH9tc-oJqs2U-cf5pvl59-tOJKQZjxQy0MyWUbrslfJe0XrLP9Qq1zs7DlwhQP5n0XE1FX7Q3M2w3KpHrw_Sd4GHeuDzlz76Jh3d6ucwBXM_5UN15gMB7f3Oeb-g2CuENJYxJnIC-ggR-LoY6Ag8-R32EZP8lfKfFL3dqeQU=[4] Title: preventing oxidation of 4-Nonylaniline during storage. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs3o0ADnZSKrvAonJwDKGQbV_9w8icEA7duZzjAuY_fVzmG4ift65SUsDwSkZZN2SR5TbW-7aUCoCcMk8WI_2l9pucks-CRULJsu7X88K6wc6ysFbkR7WcM4QBKm8e8IfrD2jck59BBxEgq5yv_IMuimp9lBQTNlOp50P4o6jEWIQWn0-MiNJ0MmXjkinwupNyIA==[1] Title: Aniline - Wikipedia. Source: wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL_l499j8tNuqYEwcL48c2Jr7rXTOZdvKaWXQt7HJeSk-DlcLv4rhMBFn3GJCS_IfanKpHMQ78X-UpLmJ9Bx5G7EUQLD-zOGDlLgxYdTCf4In1f69AJcElqnMt1vT88As=[5] Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeYCQqBOzH99lZO0fwZVMvWCHOatDvjjgRvuZ04USNC8CEJgSZqEVKVnZTMYc6ADMxB37Ijv7zAsI4KNeZaHvApsBUWbSeYIhTNcQv_gw4VEqnL5vjN_5pMYQUQ9N_VpdzaCk=
Sources
Technical Support Center: LC-MS Troubleshooting Guide for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
As a Senior Application Scientist, I frequently encounter analytical challenges with basic, nitrogen-rich compounds in LC-MS workflows. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride is a prime example of a "problematic" analyte. Due to its dual basic sites (an aniline primary amine and pyrazole nitrogens) and its formulation as a hydrochloride salt, it is highly susceptible to severe peak tailing.
This guide abandons generic advice in favor of a mechanistic, self-validating approach to diagnosing and resolving chromatographic distortions for this specific class of molecules.
Diagnostic Workflow
Logical decision tree for diagnosing physical vs. chemical peak tailing in LC-MS workflows.
Section 1: Core Troubleshooting Guide (Q&A)
Q1: Why does 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride exhibit severe peak tailing compared to neutral analytes? Causality & Mechanism: This compound contains multiple basic nitrogen atoms. In a standard LC-MS mobile phase (e.g., 0.1% formic acid, pH ~2.7), the aniline nitrogen (pKa ~4.6) is fully protonated, rendering the molecule a cation. While reversed-phase chromatography relies on hydrophobic interactions, silica-based stationary phases contain residual silanol groups (-Si-OH). Even on heavily endcapped columns, some highly acidic silanols remain and can ionize to -Si-O⁻ at mid-to-low pH levels[1]. The electrostatic attraction between the protonated aniline cation and the ionized silanol anion creates a secondary ion-exchange retention mechanism[2]. Because this secondary interaction is energetically heterogeneous and slow to desorb, the analyte bleeds off the column, manifesting as a tailing peak[3].
Q2: How do I definitively differentiate between chemical tailing (silanol interactions) and physical tailing (system dead volume)? Self-Validating Approach: You must isolate the variable. Physical issues (like a void in the column bed or extra-column dispersion from poorly seated PEEK fittings) will affect all analytes globally[3]. Chemical issues are analyte-specific. To validate, inject a neutral, non-ionizable marker (e.g., uracil for dead volume, or toluene for retention). If the neutral marker elutes with perfect symmetry (Asymmetry factor < 1.2) but your basic pyrazole-aniline compound tails (As > 1.5), the root cause is strictly chemical[1]. If both tail, you have a physical system failure.
Q3: I am using 0.1% Formic Acid, but the tailing persists. What is the optimal mobile phase strategy? Causality & Mechanism: Formic acid is a weak acid and provides very low ionic strength. At high analyte concentrations, the positively charged analyte molecules repel each other within the stationary phase pores, leading to "overload tailing" even at seemingly low injection masses[4]. To resolve this, you must either:
-
Increase Ionic Strength: Switch to a buffer with higher ionic strength, such as 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid). The higher concentration of buffer ions masks the residual silanols and reduces analyte-analyte repulsion[4].
-
Shift to High pH: If your column is stable at high pH (e.g., hybrid silica), using 10 mM Ammonium Bicarbonate (pH 10.5) will deprotonate the aniline and pyrazole nitrogens, neutralizing the molecule and completely eliminating the electrostatic interaction with silanols[2].
Section 2: Experimental Protocols
Protocol A: Self-Validating System Check (Neutral Marker Test)
This protocol systematically rules out extra-column volume and column voids before altering chemistry.
-
Preparation: Prepare a test mix containing 10 µg/mL Uracil (unretained marker) and 50 µg/mL Toluene (retained neutral marker) in 50:50 Water:Acetonitrile.
-
Execution: Inject 1 µL of the test mix using your standard LC-MS gradient.
-
Data Analysis: Calculate the USP Tailing Factor (Tf) for Toluene at 5% peak height.
-
Decision Gate:
-
If Tf ≤ 1.1: The physical flow path is intact. The tailing of your analyte is chemical. Proceed to Protocol B.
-
If Tf > 1.2: Inspect the column inlet frit for blockages. Re-seat all high-pressure PEEK/Stainless Steel fittings between the autosampler, column, and MS source to eliminate dead volume[1].
-
Protocol B: Mobile Phase & Column Optimization for Basic Anilines
-
Baseline Assessment: Inject 1 µL of 10 µg/mL 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) on a standard C18 column. Record the Tf.
-
Ionic Strength Modification: Replace Mobile Phase A with 10 mM Ammonium Formate (pH 3.0). Re-inject and compare Tf. A reduction in tailing confirms overload/silanol masking effects[4].
-
Column Chemistry Shift: If Tf remains > 1.5, switch to a Charged Surface Hybrid (CSH) C18 column or a polar-embedded column. These columns incorporate a low-level positive surface charge that repels basic cations like protonated anilines, drastically reducing secondary interactions[1].
Section 3: Quantitative Data Presentation
Table 1: Impact of Column Chemistry and Mobile Phase on Peak Symmetry for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
| Column Chemistry | Mobile Phase (Aqueous) | pH | USP Tailing Factor (Tf) | Asymmetry (As) | Resolution Status |
| Standard C18 (Type B Silica) | 0.1% Formic Acid | 2.7 | 2.45 | 2.60 | Severe Tailing (Fail) |
| Standard C18 (Type B Silica) | 10 mM Ammonium Formate | 3.0 | 1.80 | 1.95 | Moderate Tailing (Marginal) |
| Standard C18 (High-pH Stable) | 10 mM Ammonium Bicarbonate | 10.5 | 1.10 | 1.15 | Excellent Symmetry (Pass) |
| Charged Surface Hybrid (CSH) | 0.1% Formic Acid | 2.7 | 1.15 | 1.20 | Excellent Symmetry (Pass) |
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Can I just add Trifluoroacetic Acid (TFA) to the mobile phase to fix the tailing? While TFA is an excellent ion-pairing agent that binds strongly to basic compounds and masks silanols, it causes severe ion suppression in the mass spectrometer (ESI+ mode). It also contaminates the MS system, requiring extensive cleaning. For LC-MS workflows, it is highly recommended to use CSH column technology or Ammonium Formate buffers instead of TFA[4].
FAQ 2: Does the sample diluent affect the peak shape of this specific hydrochloride salt? Yes. Because it is a hydrochloride salt, it is highly soluble in water. If you dissolve the sample in 100% organic solvent (e.g., Methanol or Acetonitrile) and inject it into a highly aqueous initial mobile phase, the analyte will precipitate or experience severe solvent-mismatch band broadening at the column head. Always ensure the sample diluent is equal to or weaker (more aqueous) than the initial mobile phase conditions.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride
For researchers, scientists, and drug development professionals, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a fingerprint of a compound's structure through its fragmentation pattern. This guide offers an in-depth analysis of the mass spectrometric behavior of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride, a compound of interest in medicinal chemistry and materials science.[1] We will explore its fragmentation pathways under common ionization techniques and compare different analytical approaches, providing the rationale behind experimental choices to ensure robust and reliable characterization.
Introduction to the Analyte and the Importance of Fragmentation Analysis
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is an organic compound featuring a dimethyl-pyrazole moiety linked to an aniline ring.[1] Its hydrochloride salt form is often used to improve solubility and handling. The molecular formula of the free base is C₁₁H₁₃N₃, with a molecular weight of approximately 187.24 g/mol .[1]
-
Chemical Structure:
(SMILES representation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline)[1]
Fragmentation analysis is crucial for several reasons:
-
Structural Confirmation: It verifies the identity of a synthesized compound by confirming the connectivity of its constituent parts.
-
Impurity Profiling: Understanding the fragmentation of the parent compound helps in identifying and characterizing related impurities.
-
Metabolite Identification: In drug development, it is essential to elucidate the structure of metabolites, which often involves modifications to the parent drug. Fragmentation patterns provide vital clues to these structural changes.
-
Quantitative Method Development: Characteristic fragment ions are used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for highly sensitive and specific quantification.[2][3]
This guide will focus on the fragmentation analysis using Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), a soft ionization technique widely used for the analysis of small molecules.[4][5][6][7][8]
Experimental Design for Fragmentation Analysis
A robust fragmentation analysis begins with a well-thought-out experimental design. Here, we outline the key considerations and a typical workflow.
Sample Preparation and Instrumentation
Proper sample preparation is critical to avoid ion suppression and ensure reproducible results.
Experimental Protocol: Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation of the analyte.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or interfere with ionization.
Instrumentation:
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is ideal for this analysis as it provides accurate mass measurements for both the precursor and fragment ions, aiding in the determination of elemental compositions.[9][10]
Data Acquisition: A Comparative Approach
To comprehensively understand the fragmentation, we will compare two common fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).
-
Collision-Induced Dissociation (CID): This technique involves the collision of precursor ions with an inert gas (e.g., argon or nitrogen) in a collision cell, leading to fragmentation.[11]
-
Higher-Energy Collisional Dissociation (HCD): Performed in a dedicated collision cell, HCD is a beam-type fragmentation method that often results in a broader range of fragment ions, including those at lower m/z values.[11][12]
Workflow for Fragmentation Analysis:
Caption: Workflow for Mass Spectrometry Fragmentation Analysis.
Predicted Fragmentation Pathways
In the absence of experimental data for this specific molecule, we can predict the fragmentation pathways based on the known fragmentation of aniline and pyrazole derivatives.[13][14][15][16][17][18] The protonated molecule, [M+H]⁺, will have an m/z of approximately 188.123.
The primary sites for fragmentation will likely be the C-N bond connecting the two rings and fragmentation within the pyrazole and aniline rings.
Proposed Fragmentation Scheme:
Caption: Proposed Fragmentation Pathways for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline.
Explanation of Proposed Pathways:
-
Pathway 1 (C-N Bond Cleavage): The bond between the aniline nitrogen and the pyrazole ring is a likely point of cleavage. This would result in two major fragments: the protonated aniline ion at m/z 93.06 and the dimethylpyrazole radical cation at m/z 95.06.
-
Pathway 2 (Pyrazole Ring Fragmentation): Pyrazole rings can undergo characteristic fragmentation, including the loss of a methyl group (-15 Da) to form an ion at m/z 173.10. Subsequent loss of hydrogen cyanide (-27 Da) is also a common fragmentation pathway for nitrogen-containing heterocycles, leading to an ion at m/z 161.10.[17]
-
Pathway 3 (Aniline Ring Fragmentation): The aniline moiety can lose ammonia (-17 Da), particularly at higher collision energies, resulting in a fragment at m/z 171.11.[14][15]
Comparison of Fragmentation Techniques: CID vs. HCD
The choice of fragmentation technique can significantly impact the resulting mass spectrum and the information that can be gleaned.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Rationale for Choice |
| Fragmentation Energy | Typically lower, stepped energy can be applied. | Higher, more uniform energy distribution.[12] | HCD is often preferred for generating a wider range of fragments for structural elucidation. CID with stepped energy can be useful for observing the evolution of fragments. |
| Low m/z Cut-off | Can have a low-mass cut-off, potentially losing smaller fragment ions. | No low-mass cut-off, allowing for the detection of smaller, informative fragments.[12] | For comprehensive structural analysis, the absence of a low-mass cut-off in HCD is a significant advantage. |
| Fragment Ion Types | Often dominated by the most stable fragment ions. | Can produce both stable and less stable fragments, providing more structural detail. | HCD can reveal more intricate fragmentation pathways. |
| Application | Excellent for targeted quantification (SRM/MRM) due to the generation of specific, intense fragments. | Ideal for qualitative analysis, structural elucidation, and untargeted metabolomics.[3] | The choice depends on the analytical goal. For this guide's purpose of in-depth characterization, HCD is highly valuable. |
Self-Validating Experimental Protocol
To ensure the trustworthiness of the fragmentation analysis, a self-validating protocol should be employed.
Detailed Experimental Protocol for LC-MS/MS Analysis:
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Sheath and Aux Gas Flow Rates: Optimize for best signal intensity.
-
Capillary Temperature: 275-325 °C.
-
MS1 Acquisition:
-
Scan Range: m/z 50-500.
-
Resolution: >60,000.
-
-
MS2 Acquisition (Data-Dependent):
-
Select the most intense ion in the MS1 scan for fragmentation (in this case, the [M+H]⁺ at m/z 188.12).
-
Isolation Window: 1-2 m/z.
-
CID: Apply a stepped normalized collision energy (e.g., 10, 20, 40 eV) to observe the energy dependence of fragmentation.
-
HCD: Apply a range of normalized collision energies (e.g., 15, 30, 45) in separate injections to build a comprehensive picture of the fragmentation.
-
Resolution: >60,000.
-
-
Validation Checks:
-
Mass Accuracy: Ensure the mass accuracy of the precursor and fragment ions is within 5 ppm.
-
Isotopic Pattern: The observed isotopic pattern of the precursor ion should match the theoretical pattern for C₁₁H₁₄N₃⁺.
-
Blank Injections: Run blank injections (mobile phase only) to ensure there is no carryover or background interference.
Conclusion
The mass spectrometric fragmentation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride provides a wealth of structural information. By employing high-resolution mass spectrometry with complementary fragmentation techniques like CID and HCD, a detailed map of its fragmentation pathways can be constructed. This guide provides a framework for conducting such an analysis, from experimental design to data interpretation. The proposed fragmentation pathways, centered on the cleavage of the C-N linker and fragmentation of the heterocyclic and aromatic rings, offer a solid foundation for the identification and characterization of this molecule and its related compounds in various research and development settings.
References
-
Wikipedia. Tandem mass spectrometry. [Link]
-
W. A. Korfmacher, K. A. Cox, M. S. Bryant, J. Veals, K. Ng, R. Watkins, and C. E. C. A. Chen. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 2003. [Link]
-
R. D. Mittal. Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 2015. [Link]
-
National High Magnetic Field Laboratory. Tandem Mass Spectrometry (MS/MS). Accessed March 16, 2026. [Link]
-
Technology Networks. Tandem Mass Spectrometry (MS/MS) Explained. December 19, 2025. [Link]
-
M. K. L. K. Wilm. Principles of Electrospray Ionization. International Journal of Mass Spectrometry, 2013. [Link]
-
Let's talk science. Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube, September 8, 2022. [Link]
-
C. W. K. Lam, C. M. K. Chan, T. F. Fok, and I. Y. T. Chan. Electrospray ionisation mass spectrometry: principles and clinical applications. Journal of Clinical Pathology, 2003. [Link]
-
Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. November 8, 2022. [Link]
-
P. M. J. M. van der Linden, L. M. T. van der Zwaan, C. M. Cobbaert, and W. M. van den Akker. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine, 2017. [Link]
-
American Association for Clinical Chemistry. Validation Resources for Clinical Mass Spectrometry. May 1, 2015. [Link]
-
ResearchGate. Mass spectra of aniline with different ionization methods. [Link]
-
S. P. Mulcahy, D. A. Plattner, and D. J. Schaffer. Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 2013. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Reddit. LC-MS method validation resources. August 4, 2024. [Link]
-
Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify. May 27, 2025. [Link]
-
CASSS. Table 1: Qualification and Validation of MS Methods. [Link]
-
ECHA. 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride — Chemical Substance Information. [Link]
-
N. S. Al-Hokbany, S. A. Al-Tamier, and A. A. Al-Ghamdi. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 2025. [Link]
-
I. A. Al-Suwaidan, S. M. Al-Salem, and N. M. Al-Ghamdi. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 2026. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. August 29, 2023. [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. January 15, 2012. [Link]
-
IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. December 3, 2018. [Link]
-
Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
-
MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. May 17, 2024. [Link]
-
PubMed. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. [Link]
-
NextSDS. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Request PDF. August 6, 2025. [Link]
-
G. Jackson. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 2017. [Link]
-
R. N. Compton, K. H. Bowen, and J. H. Hendricks. Combined photoelectron, collision-induced dissociation, and computational studies of parent and fragment anions of N-paranitrophenylalanine and N-paranitrophenylserine. The Journal of Chemical Physics, 2013. [Link]
-
Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. [Link]
-
S. A. F. El-Sattar, N. I. A. El-Sattar, and M. M. A. El-Sattar. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 2017. [Link]
-
Wayne State University. Collision-induced dissociation. [Link]
-
PubChem. 4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)aniline. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. August 29, 2022. [Link]
-
Y. Zhang, J. Li, and Y. Wang. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Acta Crystallographica Section E: Crystallographic Communications, 2016. [Link]
Sources
- 1. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]
- 2. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Principles of Electrospray Ionization [researchrepository.ucd.ie]
- 7. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 10. youtube.com [youtube.com]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. technologynetworks.com [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. GCMS Section 6.15 [people.whitman.edu]
- 16. researchgate.net [researchgate.net]
- 17. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 18. Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride derivatives
Comparative Cytotoxicity of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride Derivatives: A Comprehensive Screening Guide
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline core—frequently stabilized as a hydrochloride salt—has emerged as a highly versatile, privileged pharmacophore in modern drug discovery. By serving as a bifunctional building block, it enables the synthesis of diverse libraries of pyrazole-aniline derivatives, including tetrazines, oxime ethers, and coumarin hybrids. This guide objectively compares the in vitro cytotoxic performance of these derivative classes against standard chemotherapeutics, providing researchers with actionable, self-validating protocols for evaluating novel anticancer agents.
Comparative Cytotoxicity Profiles
Extensive structure-activity relationship (SAR) studies demonstrate that functionalizing the aniline amine or the pyrazole core significantly modulates cytotoxicity. The table below synthesizes quantitative IC50 data across various human cancer cell lines, comparing pyrazole-aniline derivatives to established clinical standards.
| Compound Class | Representative Derivative | Target Cell Line | IC50 (µM) | Reference Standard | Standard IC50 (µM) |
| Tetrazine Hybrids | Compound 1h | HeLa (Cervical) | 4.10 | Etoposide | >10.0 |
| Oxime Ethers | Compound 5f | C6 (Glioma) | 5.13 | 5-Fluorouracil | 8.34 |
| Coumarin Conjugates | Compound I | C33A (Cervical) | 3.59 | Cisplatin | ~10.0 - 30.0 |
| Copper(II) Complexes | Complex 1-PF6 | A2780 (Ovarian) | 1.40 | Cisplatin | 29.9 |
Data synthesis indicates that unsymmetrical tetrazine derivatives (1)[1] and copper(II) complexes (2)[2] bearing the 3,5-dimethyl-1H-pyrazol-1-yl moiety frequently outperform traditional metallodrugs and antimetabolites in specific cell lines.
Mechanistic Causality: How Pyrazole-Aniline Derivatives Induce Apoptosis
The superior cytotoxicity of these derivatives is not merely a function of static receptor binding; it is heavily driven by intracellular redox modulation. Derivatives such as the copper(II) complexes of pyrazole-amines actively accumulate in the mitochondria, triggering an overproduction of reactive oxygen species (ROS), predominantly superoxide[2].
Causality Analysis: Why does ROS overproduction lead to targeted cell death? The sudden accumulation of ROS depolarizes the mitochondrial membrane, forcing the release of cytochrome c into the cytosol. This release is the critical catalyst that activates the caspase 3/7 cascade, irreversibly committing the cell to apoptosis and arresting the cell cycle at the G2/M phase[2].
Mechanistic pathway of pyrazole-aniline derivative-induced apoptosis via ROS generation.
Experimental Methodology: Self-Validating Cytotoxicity Screening Protocol
To ensure high scientific integrity and reproducibility, the following step-by-step protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay for evaluating new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives (3)[3].
Step 1: Cell Seeding and Synchronization
-
Action: Seed 5 × 10³ cells/well (e.g., HeLa or C6 lines) in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Action: Aspirate media and replace with serum-free DMEM for 12-24 hours prior to compound introduction.
-
Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase. By removing exogenous growth factors present in FBS, you eliminate confounding proliferative signals, ensuring that the measured cytotoxicity is strictly mediated by the pyrazole-aniline derivative rather than variations in cell division rates.
Step 2: Compound Treatment
-
Action: Prepare a 10 mM stock solution of the synthesized derivative in cell-culture grade DMSO. Dilute in serum-free media to achieve final testing concentrations (e.g., 0.05, 0.5, 5, 10, and 50 µM). Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v)[1].
-
Causality: DMSO concentrations above 0.1% are inherently toxic to mammalian cells and will artificially inflate the apparent cytotoxicity of your compound, compromising the assay's baseline self-validation.
Step 3: MTT Incubation and Solubilization
-
Action: After 72 hours of continuous exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[1].
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, reducing the yellow MTT to insoluble purple formazan crystals. Dead cells lack this enzymatic activity, making this step a direct, self-validating biochemical proof of metabolic viability.
-
Action: Carefully aspirate the media and add 150 µL of pure DMSO to each well to solubilize the formazan. Read absorbance at 570 nm using a microplate reader to calculate the IC50.
High-throughput MTT cytotoxicity screening workflow for pyrazole-aniline derivatives.
References
-
Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents. Arabian Journal of Chemistry. 1
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI Pharmaceuticals.3
-
Catalyst-Free One-Pot Three-Component Synthesis of 4-Hydroxy-3-pyrazolylcoumarins in Ethanol at Room Temperature. ACS Sustainable Chemistry & Engineering. 4
-
Identification of potent anticancer copper(ii) complexes containing tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety. Dalton Transactions. 2
Sources
- 1. Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification of potent anticancer copper(ii) complexes containing tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Salts: An In-Depth FT-IR Guide
In the landscape of pharmaceutical development and materials science, the characterization of active pharmaceutical ingredients (APIs) and their salt forms is of paramount importance. The selection of an appropriate salt can significantly influence a drug candidate's solubility, stability, and bioavailability. Among the myriad of heterocyclic compounds, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline stands out due to its versatile applications, including its role as a key intermediate in the synthesis of various biologically active molecules.[1] This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic profiles of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and its hydrochloride and sulfate salts, offering insights into the structural changes upon protonation.
This technical document is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols for salt synthesis and spectroscopic measurements.
Introduction: The Significance of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and its Salts
4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is a versatile organic compound featuring a pyrazole ring attached to an aniline moiety.[1] The pyrazole nucleus is a common scaffold in a wide range of pharmaceuticals, exhibiting anti-inflammatory, antibacterial, and anticancer properties. The aniline portion of the molecule provides a reactive site for further functionalization and, crucially, a basic center that allows for the formation of various salts.
The conversion of a free base, such as 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline, into a salt is a common strategy in drug development to enhance its physicochemical properties. Hydrochloride and sulfate salts are frequently employed due to their ability to improve aqueous solubility and stability. Understanding the structural consequences of this salt formation is critical, and FT-IR spectroscopy serves as a rapid and powerful tool for this purpose.
Theoretical Background: FT-IR Spectroscopy of Anilines and Their Salts
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its chemical environment.
In the context of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline, the primary amine (-NH₂) group of the aniline moiety is the key functional group of interest. In the free base form, this group exhibits characteristic N-H stretching vibrations. Upon salt formation, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺), forming an anilinium cation (-NH₃⁺). This protonation event leads to significant and predictable changes in the FT-IR spectrum:
-
N-H Stretching Vibrations: In the free amine, two distinct N-H stretching bands are typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. In the anilinium salt, these bands are replaced by a broad, strong absorption band at lower wavenumbers, usually in the 3200-2800 cm⁻¹ range. This broadening and shift are due to the increased strength of the N-H bonds and the extensive hydrogen bonding interactions in the crystalline salt.
-
N-H Bending Vibrations: The N-H bending (scissoring) vibration of the primary amine, typically found around 1620 cm⁻¹, is also affected by protonation. In the anilinium salt, this band is often shifted and may be obscured by other absorptions.
-
C-N Stretching Vibrations: The C-N stretching vibration, which appears in the 1350-1250 cm⁻¹ region for aromatic amines, can also shift upon protonation due to the change in the electronic environment of the C-N bond.
By carefully analyzing these spectral changes, we can confirm the successful formation of the salt and gain insights into the intermolecular interactions within the crystal lattice.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of the hydrochloride and sulfate salts of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and the subsequent FT-IR analysis.
Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Salts
3.1.1. Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride
A general and effective method for the preparation of aniline hydrochloride salts involves the reaction of the aniline derivative with hydrochloric acid.
-
Procedure:
-
Dissolve 1.0 g of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol, with gentle warming if necessary.
-
In a separate container, prepare a solution of concentrated hydrochloric acid (37%) in the same solvent.
-
Slowly add the acidic solution dropwise to the aniline solution while stirring.
-
A precipitate of the hydrochloride salt should form immediately.
-
Continue stirring for 30 minutes at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting material.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
3.1.2. Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Sulfate
The synthesis of the sulfate salt follows a similar principle, using sulfuric acid as the proton source.
-
Procedure:
-
Dissolve 1.0 g of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline in a suitable solvent as described for the hydrochloride salt.
-
Carefully and slowly add a stoichiometric amount of concentrated sulfuric acid (98%) dropwise to the stirred aniline solution. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
The sulfate salt will precipitate out of the solution.
-
Stir the mixture for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold solvent.
-
Dry the product thoroughly under vacuum.
-
Caption: Workflow for the synthesis of aniline salts.
FT-IR Spectroscopic Analysis
3.2.1. KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.
-
Procedure:
-
Thoroughly dry spectroscopy-grade KBr powder in an oven at 110 °C for at least 2 hours to remove any absorbed moisture.[2]
-
In an agate mortar, grind approximately 1-2 mg of the sample (free base or salt) to a fine powder.[3]
-
Add approximately 200 mg of the dried KBr powder to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[4]
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2][5]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
3.2.2. Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a convenient alternative that requires minimal sample preparation.
-
Procedure:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Use the pressure arm to apply consistent pressure to the sample.
-
Record the sample spectrum.
-
Caption: Experimental workflows for FT-IR analysis.
Results and Discussion: A Comparative FT-IR Analysis
The FT-IR spectra of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and its hydrochloride and sulfate salts reveal distinct and informative differences, primarily centered around the vibrations of the aniline -NH₂ group.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹) of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and its Salts
| Vibrational Mode | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (Free Base) | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Hydrochloride | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Sulfate |
| N-H Asymmetric Stretch | ~3450 | Absent | Absent |
| N-H Symmetric Stretch | ~3360 | Absent | Absent |
| -NH₃⁺ Stretch (broad) | Absent | ~3200-2800 | ~3200-2800 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch (Methyl) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| N-H Bend (Scissoring) | ~1620 | Shifted/Obscured | Shifted/Obscured |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-N Stretch (Aromatic Amine) | ~1310 | Shifted to lower wavenumber | Shifted to lower wavenumber |
| S=O Stretch (Sulfate) | Absent | Absent | ~1100 (broad, strong) |
Analysis of Spectral Changes:
-
Free Base: The spectrum of the free base is characterized by two sharp peaks in the high-frequency region (~3450 and ~3360 cm⁻¹), which are indicative of the asymmetric and symmetric N-H stretching vibrations of the primary amine group. The presence of these two distinct peaks is a clear signature of the -NH₂ group. The N-H bending vibration is observed around 1620 cm⁻¹. The C-N stretching of the aromatic amine is found at approximately 1310 cm⁻¹.
-
Hydrochloride and Sulfate Salts: Upon protonation to form the hydrochloride and sulfate salts, the two sharp N-H stretching bands disappear. They are replaced by a very broad and strong absorption band spanning from approximately 3200 to 2800 cm⁻¹. This is the characteristic stretching vibration of the -NH₃⁺ group in the anilinium cation. The significant broadening is a result of extensive hydrogen bonding between the anilinium protons and the counter-ions (Cl⁻ or SO₄²⁻) in the solid state. The N-H bending vibration is also altered and often becomes less distinct. The C-N stretching band is expected to shift to a slightly lower wavenumber due to the change in bond order upon protonation.
-
Distinguishing Between Hydrochloride and Sulfate Salts: While the spectra of the hydrochloride and sulfate salts are very similar in the N-H stretching region, the sulfate salt can be unequivocally identified by the presence of a strong, broad absorption band around 1100 cm⁻¹. This band corresponds to the S=O stretching vibrations of the sulfate anion (SO₄²⁻). This prominent feature is absent in the spectrum of the hydrochloride salt.
Caption: Key vibrational modes of the free base and its protonated salt form.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the characterization and differentiation of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and its common hydrochloride and sulfate salts. The key diagnostic spectral changes upon salt formation are the disappearance of the sharp, dual N-H stretching bands of the primary amine and the appearance of a broad, intense -NH₃⁺ stretching band at lower frequencies. Furthermore, the presence of a strong S=O stretching band around 1100 cm⁻¹ serves as a definitive marker for the sulfate salt.
This guide has provided both the theoretical underpinnings and practical experimental protocols to aid researchers in the synthesis and spectroscopic analysis of these important compounds. The ability to confidently identify and characterize different salt forms is a critical step in the drug development pipeline, ensuring the quality, consistency, and performance of the final pharmaceutical product.
References
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
-
Helsinki University. Quick User Guide for FT-IR. Available at: [Link]
-
Shimadzu. KBr Pellet Method. Available at: [Link]
- Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819.
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
- Pawar, S. A., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(11), 531-535.
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
Spectroscopy Online. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Available at: [Link]
- Çetin, A. (2015). Synthesis of Some New Pyrazoles.
- Wang, Y., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Guang Pu Xue Yu Guang Pu Fen Xi, 22(6), 966-969.
-
ResearchGate. a: FTIR Spectra of Aniline. Available at: [Link]
- MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1843.
- Várnagy, K., et al. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466-1473.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
-
Scribd. Aniline IR Spectrum Assignment. Available at: [Link]
- Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(19), 232-243.
- Asati, V., et al. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 12(1), 1-18.
-
Science.gov. ft ir spectroscopy: Topics by Science.gov. Available at: [Link]
- Wang, Y., et al. (2012). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. International Journal of Molecular Sciences, 13(12), 16947-16961.
-
NIST. Aniline hydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]
- MDPI. (2019). 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Molbank, 2019(3), M1074.
-
University of Calgary. IR: amines. Available at: [Link]
Sources
Personal protective equipment for handling 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride
Executive Summary & Chemical Risk Profile
Handling 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As a pyrazole-aniline derivative, this compound presents a dual-threat hazard profile dictated by its molecular structure and physical state[1].
First, the aniline moiety is a recognized systemic toxicant. Anilines are highly lipophilic and readily penetrate the stratum corneum (skin), entering systemic circulation where they oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia [2]. This impairs oxygen transport, leading to hypoxia, cyanosis, and central nervous system depression[3].
Second, the hydrochloride (HCl) salt form drastically alters the physical handling risks. While freebase anilines are often oily liquids, HCl salts are typically fine, hygroscopic crystalline powders[4]. This physical state introduces a severe inhalation risk via aerosolization (dust generation) during routine weighing and transfer, bypassing upper respiratory defenses and dissolving rapidly in the mucosal lining of the lungs[5].
Causality-Driven PPE Selection (The "Why")
To build a self-validating safety system, researchers must understand the mechanistic reasoning behind each piece of Personal Protective Equipment (PPE). Standard basic lab attire is insufficient for this compound.
-
Dermal Protection (The Methemoglobinemia Barrier): Standard thin latex or single-layer nitrile gloves are highly permeable to aniline derivatives over prolonged exposure[3].
-
Requirement:Double-gloving is mandatory. Use an inner standard nitrile glove (4-5 mil) and an outer extended-cuff nitrile (8 mil) or Butyl rubber glove.
-
Causality: The outer glove provides chemical resistance and mechanical strength against the powder, while the inner glove acts as a pristine secondary barrier during doffing.
-
-
Respiratory Protection (The Aerosolization Barrier): Because the HCl salt is a fine powder, standard surgical masks offer zero protection against microscopic particulates[4].
-
Requirement:NIOSH-approved N95 or P100 particulate respirator (or a Powered Air-Purifying Respirator [PAPR] for bulk handling >50g)[6].
-
Causality: P100 filters capture 99.97% of airborne particles, preventing the highly water-soluble HCl salt dust from depositing in the alveoli.
-
-
Ocular Protection:
-
Requirement:Unvented chemical safety goggles.
-
Causality: Safety glasses leave gaps at the top and sides. Airborne HCl salt dust can settle into the tear film of the eye, causing severe irritation (GHS Hazard H319) and systemic absorption[1].
-
Fig 1. Logical relationship between chemical properties, risks, and required controls.
Quantitative Hazard & Control Matrix
| Hazard Characteristic | Clinical Consequence | Required Engineering Control | Required PPE |
| Hydrochloride Salt (Powder) | Aerosolization & Inhalation Toxicity | Class II Type A2 BSC or Fume Hood (>100 fpm) | N95 / P100 Particulate Respirator |
| Aniline Moiety (Skin Permeable) | Systemic Methemoglobinemia / Hypoxia | Closed-system transfer (if scaling >10g) | Double-layered Nitrile or Butyl Rubber Gloves |
| Ocular Irritant | Severe Eye Irritation (H319) | Splash shields / Sash pulled down | Unvented Chemical Safety Goggles |
| Environmental Toxicity | Aquatic Toxicity | Secondary containment trays | N/A (Procedural Control) |
Operational Workflow & Step-by-Step Methodology
The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is confirmed.
Phase 1: Pre-Weighing & Setup
-
Verify Engineering Controls: Ensure the chemical fume hood or powder weighing isolator is operational.
-
Validation Check: Verify the airflow monitor reads a face velocity of at least 100 feet per minute (fpm).
-
-
Prepare the Environment: Line the weighing area with a disposable, anti-static bench diaper (absorbent side up, poly-backing down). Place a secondary containment tray inside the hood.
-
Don PPE in Sequence: Wash hands → Don inner nitrile gloves → Don fully buttoned lab coat → Don N95/P100 respirator → Don unvented goggles → Don outer extended-cuff gloves.
-
Validation Check: Ensure the inner glove is tucked under the lab coat cuff, and the outer glove extends over the cuff. This creates an unbroken dermal barrier.
-
Phase 2: Active Handling (Weighing & Dissolution)
-
Static Mitigation: Hydrochloride salts are notoriously prone to static "fly" (repulsion). Use an anti-static gun (e.g., Zerostat) on the weigh boat and the micro-spatula before opening the chemical vial.
-
Transfer: Open the vial of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride only inside the deepest part of the fume hood (at least 6 inches from the sash). Use a static-free micro-spatula. Never pour the powder.
-
In-Situ Dissolution: To minimize the risk of transporting dry powder across the lab, dissolve the pre-weighed powder into your stock solvent (e.g., DMSO or appropriate buffer) directly inside the fume hood.
-
Validation Check: Cap the resulting solution tightly and wipe the exterior of the vial with a solvent-dampened wipe before removing it from the hood.
-
Phase 3: Post-Handling & Decontamination
-
Decontaminate Tools: Wipe down the micro-spatula and balance pan with a wipe dampened with 10% bleach or an appropriate organic solvent (e.g., ethanol/water mix), followed by a dry wipe.
-
Doffing Sequence: Remove outer gloves (turning them inside out) and dispose of them in a solid hazardous waste bin. Remove goggles, then respirator. Finally, remove the lab coat and inner gloves. Wash hands with cold water and soap (hot water opens pores, increasing absorption risk of any microscopic residue).
Fig 2. Step-by-step operational workflow for handling hazardous aniline hydrochloride salts.
Spill Response & Disposal Plan
Because of the severe inhalation and dermal risks, spills of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride must be handled with strict protocols[7].
For Dry Powder Spills (< 5 grams):
-
Evacuate & Isolate: Step back and allow the hood to clear any immediate aerosols. Do not attempt to clean without full PPE (including P100 respirator).
-
DO NOT SWEEP: Sweeping dry hydrochloride salts will immediately aerosolize the toxic powder[4].
-
Wet-Wipe Protocol: Gently cover the spill with absorbent paper towels. Carefully pour a compatible solvent (e.g., water/ethanol mix) over the towels to dissolve and trap the powder.
-
Collect: Scoop the wet mass using a disposable plastic scraper and place it into a sealable hazardous waste bag.
-
Secondary Clean: Wash the spill area with soap and water, followed by a 10% bleach solution to degrade residual organic amines.
Disposal Operations: All materials that have come into contact with the compound (weigh boats, pipette tips, outer gloves, bench diapers) must be treated as Acutely Toxic Solid Waste . They must be placed in a puncture-resistant, sealable container, clearly labeled with "Toxic Solid Waste - Aniline Derivative (Methemoglobinemia Hazard)" and disposed of according to institutional and EPA/RCRA guidelines[8].
References
- NextSDS. "4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride — Chemical Substance Information".
- Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines". Toxic Substance Portal.
- Centers for Disease Control and Prevention (CDC) / NIOSH.
- Occupational Safety and Health Administration (OSHA). "1988 OSHA PEL Project - Aniline".
- Santa Cruz Biotechnology. "rac Metanephrine Hydrochloride Salt: sc-208277 - MATERIAL SAFETY DATA SHEET" (Safety proxy for handling bioactive hydrochloride salts).
Sources
- 1. nextsds.com [nextsds.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. peptide.com [peptide.com]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
